

Application of Dibenzosuberol in the Synthesis of Amitriptyline Analogues

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Introduction

Dibenzosuberol and its oxidized form, dibenzosuberone, are key tricyclic intermediates in the synthesis of various pharmacologically active compounds.[1][2] Dibenzosuberone, in particular, serves as a crucial precursor for the synthesis of tricyclic antidepressants (TCAs) like Amitriptyline.[3][4] The dibenzosuberone framework, consisting of two benzene rings fused to a seven-membered ring, is a common structural motif in many central nervous system-acting drugs.[5][6] This application note details the synthetic pathways and experimental protocols for preparing Amitriptyline analogues using dibenzosuberone as the starting material. The primary transformation involves a Grignard reaction to introduce the characteristic side chain, followed by dehydration.[5][7]

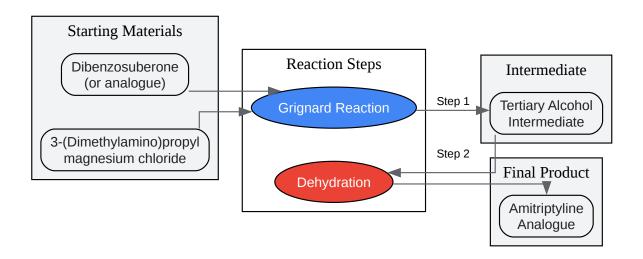
Synthetic Pathway Overview

The general synthesis of Amitriptyline analogues from dibenzosuberone involves a two-step process:

- Grignard Reaction: Dibenzosuberone is reacted with a Grignard reagent, typically 3-(dimethylamino)propylmagnesium chloride, to form a tertiary alcohol intermediate. This step introduces the necessary side chain at the 5-position of the dibenzosuberone ring system.[6]
 [7]
- Dehydration: The resulting tertiary alcohol is then dehydrated under acidic conditions to create the exocyclic double bond, yielding the final Amitriptyline analogue.[5]



Modifications to the dibenzosuberone starting material, such as bromination, allow for the synthesis of a variety of analogues, which are valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[5][6]



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Caption: General workflow for the synthesis of Amitriptyline analogues.

Experimental Protocols

The following protocols are based on the synthesis of brominated Amitriptyline analogues, demonstrating the general applicability of the methodology.[5]

1. Grignard Reaction with Substituted Dibenzosuberone

This protocol describes the reaction of a dibromo-dibenzosuberone derivative with 3-(dimethylamino)propylmagnesium chloride.

- Materials:
 - 3,7-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one or 1,7-dibromodibenzosuberone
 - Magnesium turnings



- o 3-(Dimethylamino)propyl chloride
- Dry tetrahydrofuran (THF)
- Iodine (crystal)
- Calcium hydride (CaH₂)
- Saturated sodium chloride solution
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

- Prepare a solution of the free base of N,N-dimethylamino-1-propyl chloride by dissolving it in dry THF, adding CaH₂, stirring for one hour, and filtering.[6]
- To a reaction flask containing magnesium turnings and a crystal of iodine, add a small amount of the prepared N,N-dimethylamino-1-propyl chloride solution in THF.[6]
- Heat the mixture with stirring for 2 hours to initiate the Grignard reagent formation.
- Cool the Grignard reagent solution to 0 °C.
- Dissolve the dibromo-dibenzosuberone derivative (e.g., 3,7-dibromo-dibenzosuberone) in dry THF and add it dropwise to the cooled Grignard reagent solution.[5]
- Stir the reaction mixture overnight at room temperature.[5]
- Quench the reaction by pouring the mixture into a saturated solution of sodium chloride.
- Extract the product with dichloromethane (3 x 30 mL).[5]
- Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

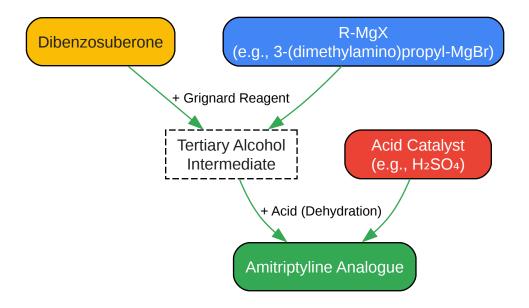


- Purify the resulting tertiary alcohol intermediate by column chromatography on silica gel using a dichloromethane/methanol (9:1) eluent.[5]
- 2. Dehydration of the Tertiary Alcohol Intermediate

This protocol describes the conversion of the alcohol intermediate to the final Amitriptyline analogue.

- Materials:
 - Tertiary alcohol intermediate from the Grignard reaction
 - 85% Sulfuric acid
 - Cold water
 - Sodium hydroxide solution
 - Dichloromethane
- Procedure:
 - Add the purified tertiary alcohol to 85% sulfuric acid at 4 °C.[5]
 - Stir the mixture for a few hours at 4 °C.[5]
 - Slowly dilute the reaction mixture with cold water.
 - Make the solution alkaline with a sodium hydroxide solution.
 - Extract the final product with dichloromethane (3 x 30 mL).[5]
 - Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield the Amitriptyline analogue.[5]





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References

- 1. juniperpublishers.com [juniperpublishers.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Classics in Chemical Neuroscience: Amitriptyline PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzosuberone | 1210-35-1 [chemicalbook.com]
- 5. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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